L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine
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Overview
Description
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine is a complex peptide compound with a unique sequence of amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, to produce the peptide in large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidyl residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidyl residue can result in oxo-histidine, while reduction of disulfide bonds can yield free thiol groups .
Scientific Research Applications
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific biological context and the peptide’s structure .
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valinamide
- L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-threonyl-L-isoleucylglycine
Uniqueness
L-Asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing novel therapeutic agents .
Properties
CAS No. |
845527-17-5 |
---|---|
Molecular Formula |
C29H50N12O10 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C29H50N12O10/c1-4-13(2)21(28(50)51)40-25(47)18(8-15-10-34-12-36-15)38-27(49)22(14(3)43)41-26(48)19(11-42)39-24(46)17(6-5-7-35-29(32)33)37-23(45)16(30)9-20(31)44/h10,12-14,16-19,21-22,42-43H,4-9,11,30H2,1-3H3,(H2,31,44)(H,34,36)(H,37,45)(H,38,49)(H,39,46)(H,40,47)(H,41,48)(H,50,51)(H4,32,33,35)/t13-,14+,16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
YWSVSIYQFIBODE-KULBDVHGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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